molecular formula C9H6N4 B6080251 1H-imidazo[4,5-g]quinoxaline CAS No. 269-10-3

1H-imidazo[4,5-g]quinoxaline

Cat. No. B6080251
CAS RN: 269-10-3
M. Wt: 170.17 g/mol
InChI Key: OGPQLARKWUDZBQ-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a bicyclic aromatic compound that exhibits a range of interesting biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

  • Synthetic Methods and Chemical Properties :

    • A novel iodine-mediated direct sp3 C–H amination reaction has been used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates, providing high yields and an operationally simple approach without using transition metals (Chen et al., 2020).
    • The solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones has been described, highlighting a traceless approach with three points of diversity (Mazurov, 2000).
  • Biological Activities and Pharmaceutical Applications :

    • Imidazo[1,2-a]quinoxalines have shown potential as antiviral agents. Although they did not demonstrate direct antiviral activity in cell culture systems, they inhibited virus lesion development and induced cytokine production, especially interferon, in human peripheral blood mononuclear cells (Gerster et al., 2005).
    • The development of imidazo[1,5-a]quinoxalines and imidazo[4,5-g]quinolines as antimycobacterial, antibacterial, and antimycotic agents was reported. Specific compounds exhibited significant antimycobacterial activity (Carta et al., 2003).
    • A series of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives were synthesized and assessed for antiproliferative effects against various cancer cell lines. These compounds demonstrated superior effectiveness compared to known agents like imiquimod, highlighting their potential as anticancer agents (Kaneko et al., 2020).
  • Novel Compounds and Potential Applications :

    • The synthesis of new imidazo[1,2-a]quinoxaline analogues for antitumor activities was explored. These analogues were synthesized via a bimolecular condensation process, followed by coupling and substitution reactions. They exhibited high activities in growth inhibition of human melanoma cells (Deleuze-Masquefa et al., 2009).
  • Chemical Interactions and Sensing Applications :

    • Quinoxaline derivatives bearing two imidazolium moieties were found to bind anions strongly and demonstrated unique charge-transfer fluorescent responses, highlighting their potential as chemical sensors (Singh et al., 2007).

properties

IUPAC Name

8H-imidazo[4,5-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPQLARKWUDZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=NC=N3)C=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415397
Record name 1H-imidazo[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazo[4,5-g]quinoxaline

CAS RN

269-10-3
Record name 1H-imidazo[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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